molecular formula C13H20N2 B009799 1-Benzylazepan-4-amine CAS No. 109105-51-3

1-Benzylazepan-4-amine

Cat. No. B009799
M. Wt: 204.31 g/mol
InChI Key: AWOBBFYDHSJOIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzylazepan-4-amine often involves complex chemical reactions that enable the formation of its distinctive molecular framework. For instance, a new strategy for the synthesis of 1,4-benzodiazepine derivatives, which shares structural similarities with 1-Benzylazepan-4-amine, has been established through a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides (Wang et al., 2008). This reaction proceeds via N-benzylation and highly regioselective ring-opening, followed by intramolecular nucleophilic displacement, highlighting the complexity and precision required in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-4-amine and related compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used techniques for this analysis. For example, the crystal structure of various benzodiazepine derivatives has been determined, providing insights into the molecular configurations and interactions that define their structural characteristics (Wen et al., 2017).

Chemical Reactions and Properties

1-Benzylazepan-4-amine undergoes a variety of chemical reactions, reflecting its reactive nature. These reactions can alter the compound's chemical structure, leading to different physical and chemical properties. The synthesis of benzylamines, for example, demonstrates the compound's ability to participate in reactions that form new chemical bonds and structures (Yan et al., 2016).

Physical Properties Analysis

The physical properties of 1-Benzylazepan-4-amine, such as solubility, melting point, and crystalline structure, are important for its handling and application in various chemical processes. These properties can be influenced by the compound's molecular structure and the presence of functional groups. The analysis of molecular salts derived from benzylamine and organic acidic components has contributed to understanding the supramolecular aspects and structural organization that impact the physical properties of such compounds (Wen et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-Benzylazepan-4-amine, including its reactivity, stability, and functional group interactions, are essential for its utility in synthetic and medicinal chemistry. These properties are determined by the compound's molecular structure and electronic configuration. Research into the reactions and synthesis of benzodiazepine derivatives sheds light on the chemical properties that make 1-Benzylazepan-4-amine a valuable compound in chemical synthesis and potential pharmacological applications (Wang et al., 2008).

Scientific Research Applications

Role in Polymer and Biomedical Applications

  • Tertiary aromatic amines, such as 1-Benzylazepan-4-amine, can serve as activators in the benzoyl peroxide/amine system for curing acrylic resins. This is critical in the development of biomedical applications like denture resins and acrylic bone cements. The kinetics and mechanism of their curing reactions, alongside considerations of toxicity and thermal effects, are crucial for their effective use in biomedical materials (Vázquez et al., 1998).

Biomarker Studies

  • Aromatic amines are extensively studied as biomarkers for exposure to hazardous substances, especially in the context of occupational health and cancer research. Understanding the metabolism and effects of aromatic amines, such as 1-Benzylazepan-4-amine, can aid in assessing risks and mechanisms of action related to exposure (Golka et al., 2002).

Synthetic Chemistry

  • In the field of synthetic chemistry, aromatic amines are pivotal for the development of novel compounds with diverse biological activities. The synthetic profiles of compounds related to 1-Benzylazepan-4-amine highlight their importance in developing new pharmacological agents with applications ranging from vasodilation to antidepressant effects (Dighe et al., 2015).

Advanced Oxidation Processes (AOPs)

  • AOPs are effective in mineralizing nitrogen-containing compounds, including aromatic amines, which are resistant to conventional degradation processes. Research into the degradation of amines and azo compounds using AOPs provides insights into environmental remediation techniques that could apply to 1-Benzylazepan-4-amine and its derivatives (Bhat & Gogate, 2021).

Catalysis and Bond Formation

  • The application of palladium catalysts for the arylation of amines and alcohols, including structures related to 1-Benzylazepan-4-amine, is an area of significant interest in organic synthesis. Such research is pivotal for creating new synthetic pathways and improving the efficiency of reactions involving amines (Muci & Buchwald, 2002).

properties

IUPAC Name

1-benzylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOBBFYDHSJOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596742
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-4-amine

CAS RN

109105-51-3
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylazepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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